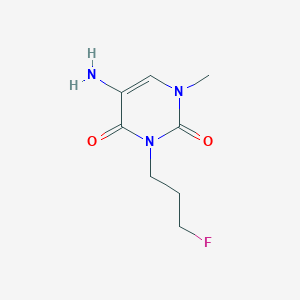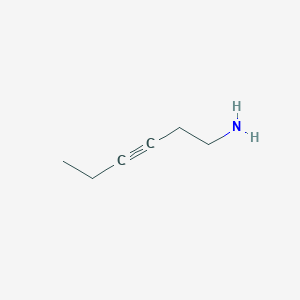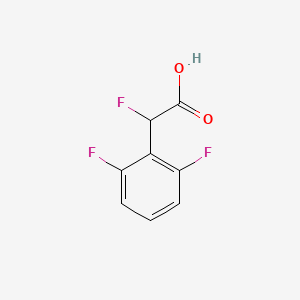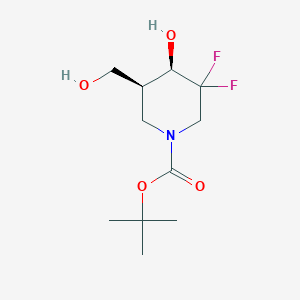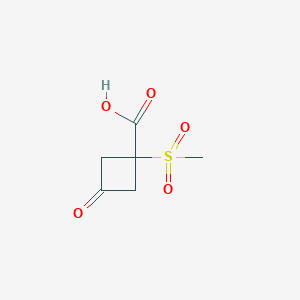
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₈O₅S and a molecular weight of 192.19 g/mol . This compound is characterized by a cyclobutane ring substituted with a methanesulfonyl group and a carboxylic acid group, making it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
The synthesis of 1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of anti-inflammatory and anticancer research.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes and other proteins, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds such as:
3-Oxocyclobutanecarboxylic acid: This compound lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
1-Methyl-3-oxocyclobutanecarboxylic acid: The presence of a methyl group instead of a methanesulfonyl group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C6H8O5S |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
1-methylsulfonyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O5S/c1-12(10,11)6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9) |
Clé InChI |
MBKLWMLPQUSOJG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(CC(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


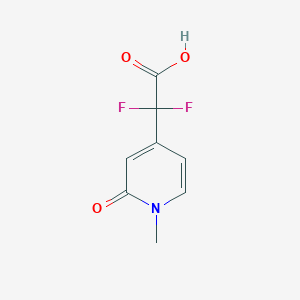
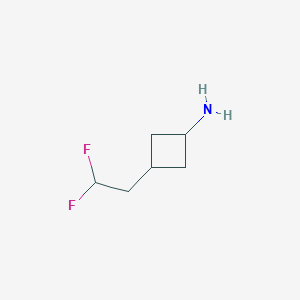
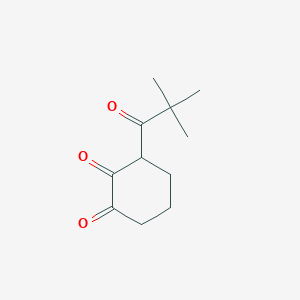

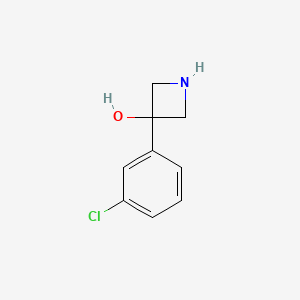
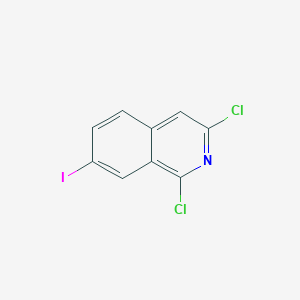
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
